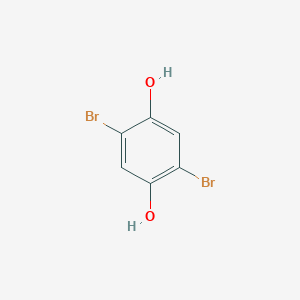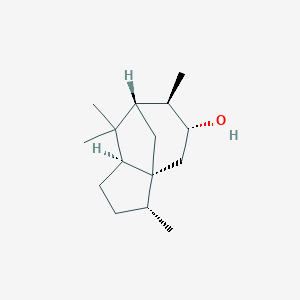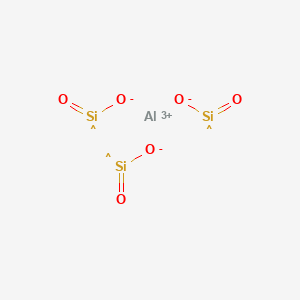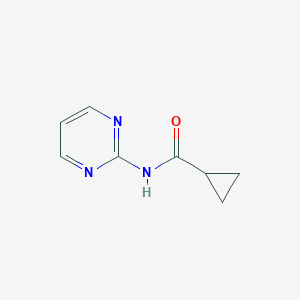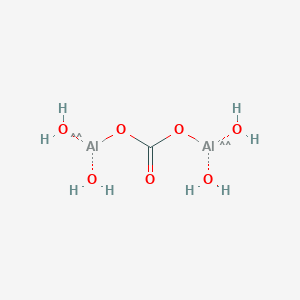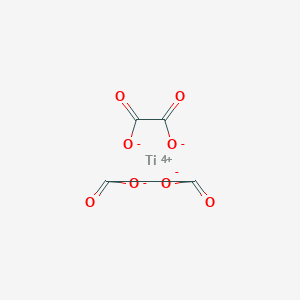
N,N'-4-Xylylenebis(pyridinium)
Vue d'ensemble
Description
“N,N’-4-Xylylenebis(pyridinium)” is a chemical compound with the molecular formula C18H18Br2N2. It is also known by other names such as 4-DPX, alpha,alpha’-dipyridinium p-xylene dibromide, N,N’-4-xylylenebis(pyridinium bromide), p-xylenebis(pyridinium bromide), and p-xylylene bis(pyridinium) bromide .
Synthesis Analysis
Pyridinium salts, which include “N,N’-4-Xylylenebis(pyridinium)”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including their synthetic routes . A common method for creating pyridinium ylides involves reacting pyridine with cyanomethyl halides .
Molecular Structure Analysis
The molecular structure of “N,N’-4-Xylylenebis(pyridinium)” is based on the pyridinium salt structure. Pyridinium salts are structurally diverse and are common structures in many natural products and bioactive pharmaceuticals .
Chemical Reactions Analysis
Pyridinium salts, including “N,N’-4-Xylylenebis(pyridinium)”, have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N’-4-Xylylenebis(pyridinium)” are likely similar to those of other pyridinium salts. Pyridinium salts are known for their structural diversity and have played an intriguing role in a wide range of research topics .
Applications De Recherche Scientifique
Structural Diversification of Pyridinium Salts
“N,N’-4-Xylylenebis(pyridinium)” is used in a pyridinium-ylide alkylation strategy for the structural diversification of N,N-disubstituted carbamoyl pyridinium salts . This method is tolerant towards an array of different pyridinium scaffolds and common electrophiles, enabling access to structurally diverse pyridinium salts .
Synthesis of Heterotrifunctional Pyridinium Salts
The compound is used in the synthesis of chemically complex, heterotrifunctional pyridinium salts containing a pyridinium warhead, a click chemistry handle, and a third, high-value, payload . This demonstrates the potential versatility of the approach .
Bioactive Ligands and Chemosensors
Pyridine derivatives, such as “N,N’-4-Xylylenebis(pyridinium)”, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .
Antioxidant Activities
Some pyridine derivatives have been found to be efficient antioxidants . For example, the Schiff base of pyridine-4-carboxaldehyde and aminophenol was found to have 74% inhibition of free radicals generated by DPPH .
Cyclization Reactions
Pyridinium zwitterions, such as “N,N’-4-Xylylenebis(pyridinium)”, have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds .
Membrane Fusion or Permeability Assays
“p-Xylene-bis(N-pyridinium bromide)” is a cationic quencher that can be used in membrane fusion or permeability assays with the polyanionic, polar tracer dye ANTS .
Mécanisme D'action
Target of Action
N,N’-4-Xylylenebis(pyridinium) and p-Xylene-bis(N-pyridinium bromide) are cationic compounds . The primary targets of these compounds are likely to be negatively charged components in biological systems, such as the phospholipid bilayers of cell membranes . .
Mode of Action
These compounds are known to interact with their targets primarily through electrostatic interactions . As cationic compounds, they can interact with negatively charged components of cell membranes, leading to changes in membrane properties .
Biochemical Pathways
Given their interaction with cell membranes, they may influence a variety of cellular processes that depend on membrane integrity and function .
Pharmacokinetics
As cationic compounds, they are likely to have good water solubility , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds’ action are likely to be diverse, given their interaction with cell membranes. They have been used as fluorescence quenchers in studies of membrane permeability and liposome lysis , suggesting that they can disrupt membrane integrity and potentially lead to cell lysis.
Action Environment
Environmental factors such as pH and ionic strength could influence the action, efficacy, and stability of these compounds. As cationic compounds, their interaction with targets could be influenced by the presence of other ions in the environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.2BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;;/h1-14H,15-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBQSJLLGHVIM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931330 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14208-10-7 | |
| Record name | N,N'-4-Xylylenebis(pyridinium) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?
A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]
Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?
A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







